molecular formula C13H18O B13605199 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol

1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13605199
M. Wt: 190.28 g/mol
InChI Key: UWHVZJLOYNRZRG-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed

    Oxidation: 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethanone.

    Reduction: 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethane.

    Substitution: 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethyl chloride.

Scientific Research Applications

1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethanone
  • 1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethyl chloride

Uniqueness

1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a phenyl ring with methyl substitutions. This structural combination imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, the presence of the cyclopropyl group can influence the compound’s reactivity and stability, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[1-(3,4-dimethylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O/c1-9-4-5-12(8-10(9)2)13(6-7-13)11(3)14/h4-5,8,11,14H,6-7H2,1-3H3

InChI Key

UWHVZJLOYNRZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C(C)O)C

Origin of Product

United States

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